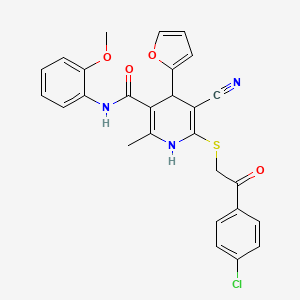

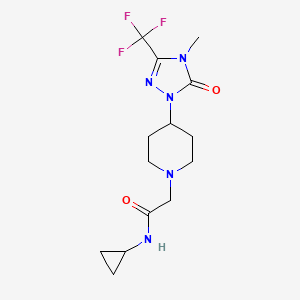

![molecular formula C16H28N2O4 B3004021 叔丁基 (1S*,4R*)-4-[(S)-四氢呋喃-2-羰基氨基]环己基氨基甲酸酯 CAS No. 1286207-87-1](/img/structure/B3004021.png)

叔丁基 (1S*,4R*)-4-[(S)-四氢呋喃-2-羰基氨基]环己基氨基甲酸酯

描述

The compound tert-Butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate is a chemical entity that is likely to be of interest in the field of organic synthesis due to its tert-butyl carbamate group, which is a common protecting group for amines. The compound's structure suggests it could be a building block for more complex molecules, potentially useful in pharmaceuticals or materials science.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds has been explored in various studies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, indicating a potential synthetic route for similar tert-butyl carbamate derivatives . Additionally, the synthesis of complex molecules like 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate showcases the versatility of tert-butyl carbamate derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be quite intricate, as seen in the X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, which occurs in the 4-enol form and exhibits an axial orientation of the isobutyl side chain . This suggests that the molecular structure of tert-butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate would also be complex and could be studied using similar techniques.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in various chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . The reactivity of N-tert-butyl-1,2-diaminoethane with atmospheric carbon dioxide to generate a zwitterionic ammonium carbamate salt also exemplifies the diverse reactivity of tert-butyl carbamate compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives can be deduced from related compounds. For instance, the bond lengths and angles in tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate indicate strong interactions between the sulfonyl group and the thiadiazole ring, which could be relevant for understanding the properties of similar tert-butyl carbamate compounds . The thermal, X-ray, and DFT analyses of tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate provide insights into the stability and electronic structure of tert-butyl carbamate derivatives .

科学研究应用

合成和化学性质

对映选择性合成:描述了相关化合物苯甲基 (1S,2R,4R)-4-(叔丁氧基羰基氨基)-2-(羟甲基)环己基氨基甲酸酯的高效对映选择性合成,它是强效 CCR2 拮抗剂的重要中间体。这包括碘内酰胺化的关键步骤,表明该化合物在药物化学中的重要性 (Campbell et al., 2009)。

环状类似物的中间体:该化合物是 2'-脱氧核苷酸环状类似物对映选择性合成的关键中间体,对核酸化学和潜在治疗应用具有影响 (Ober et al., 2004)。

合成中的立体化学:该化合物的衍生物在无水四氢呋喃中与 L-选择性还原剂反应中显示出定量产率,突出了其在生产立体化学精确化合物中的作用 (Boev et al., 2015)。

生物化学和工业应用

天然产物合成:从 L-胱氨酸合成,注意它作为天然产物生物素的关键中间体,生物素在脂肪酸、糖和 α-氨基酸的生物合成代谢循环中至关重要 (Qin et al., 2014)。

阴离子聚合研究:在聚合物科学中,该化合物的衍生物已被用于研究甲基丙烯酸单体的阴离子聚合,证明了其在理解聚合物形成机制中的效用 (Kr̆íž et al., 1995)。

有机合成:用于合成各种有机化合物,表明其作为有机化学试剂的多功能性以及在药物合成和材料科学中的潜在应用 (Fox et al., 2003)。

新研究和技术进步

用于酸蒸汽检测的纳米纤维构建:该化合物的苯并噻唑改性衍生物已被用于构建纳米纤维以检测挥发性酸蒸汽,展示了其在新型传感材料开发中的应用 (Sun et al., 2015)。

药物化学中的物理性质和功效:评价叔丁基被纳入生物活性化合物,探索其对亲脂性和代谢稳定性等性质的影响,这对药物发现和开发至关重要 (Westphal et al., 2015)。

氢键和卤素键研究:对氨基甲酸酯衍生物(包括带有叔丁基的衍生物)的结构研究提供了对强弱氢键相互作用的见解,与理解分子相互作用和晶体工程相关 (Das et al., 2016)。

属性

IUPAC Name |

tert-butyl N-[4-[[(2S)-oxolane-2-carbonyl]amino]cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-12-8-6-11(7-9-12)17-14(19)13-5-4-10-21-13/h11-13H,4-10H2,1-3H3,(H,17,19)(H,18,20)/t11?,12?,13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMGBAYLZIPNHD-BPCQOVAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)[C@@H]2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101109763 | |

| Record name | Carbamic acid, N-[trans-4-[[[(2S)-tetrahydro-2-furanyl]carbonyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101109763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate | |

CAS RN |

1286207-87-1 | |

| Record name | Carbamic acid, N-[trans-4-[[[(2S)-tetrahydro-2-furanyl]carbonyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101109763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

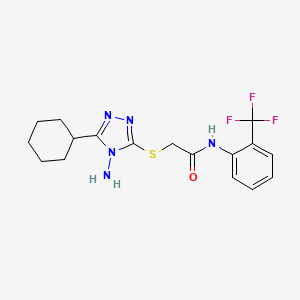

![Methyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate;dihydrochloride](/img/structure/B3003945.png)

![(E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B3003948.png)

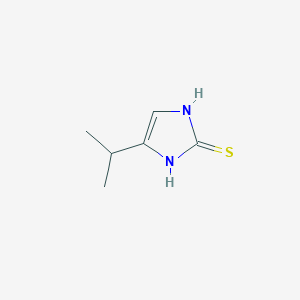

![2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B3003949.png)

![2-[3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B3003951.png)

![Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate](/img/structure/B3003960.png)

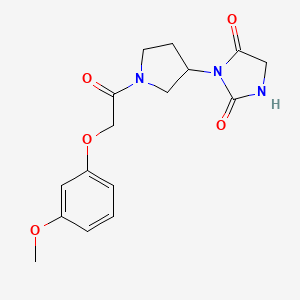

![5-Bromo-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]furan-2-carboxamide](/img/structure/B3003961.png)